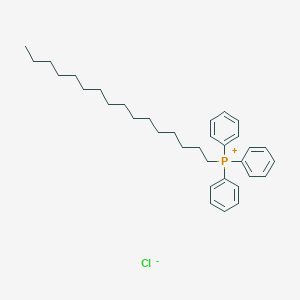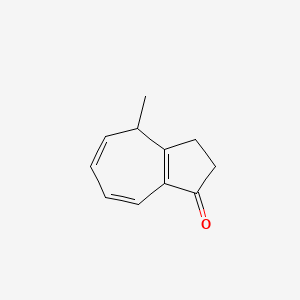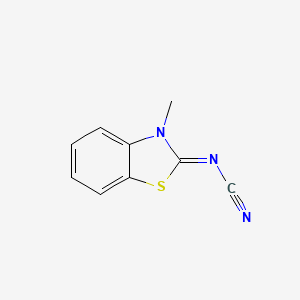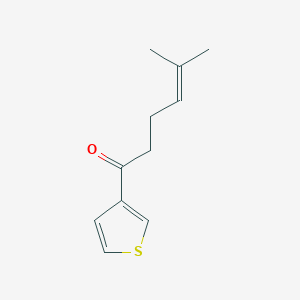![molecular formula C20H27N3O B14347422 N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide CAS No. 92064-68-1](/img/structure/B14347422.png)
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, a phenylethyl group, and a pyrrole moiety, which contribute to its unique pharmacological profile .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide typically involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with an organic acid to form an amide bond . The reaction conditions often include the use of a base to facilitate the formation of the amide linkage. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
科学研究应用
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
作用机制
The compound exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesia and euphoria. The molecular targets include G-protein-coupled receptors, which mediate the compound’s effects on pain perception and emotional response .
相似化合物的比较
Similar Compounds
Cyclopropylfentanyl: Another fentanyl analogue with a cyclopropyl group instead of the pyrrole moiety.
2-Fluoroisobutyrfentanyl: Contains a fluorine atom and an isobutyl group, leading to different pharmacological properties.
Uniqueness
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its pyrrole moiety differentiates it from other fentanyl analogues, potentially leading to variations in receptor binding affinity and metabolic stability .
属性
CAS 编号 |
92064-68-1 |
|---|---|
分子式 |
C20H27N3O |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-[1-(2-phenylethyl)piperidin-4-yl]-2-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C20H27N3O/c1-17(23-12-5-6-13-23)20(24)21-19-10-15-22(16-11-19)14-9-18-7-3-2-4-8-18/h2-8,12-13,17,19H,9-11,14-16H2,1H3,(H,21,24) |
InChI 键 |
RHNQEPWVFQCCIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1CCN(CC1)CCC2=CC=CC=C2)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)



![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)

![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)

